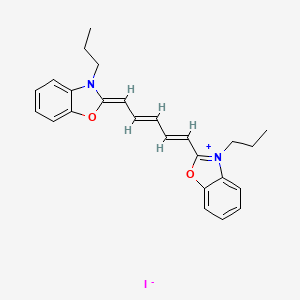
3,3'-Dipropyloxadicarbocyanine
Overview
Description
3,3’-Dipropyloxadicarbocyanine is an organic dye belonging to the class of cyanine dyes. It is known for its unique physical and chemical properties, making it a valuable tool in various scientific experiments. This compound is particularly noted for its fluorescence and is used extensively in biological and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dipropyloxadicarbocyanine typically involves the condensation of appropriate benzoxazole derivatives with propyl groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of 3,3’-Dipropyloxadicarbocyanine may involve large-scale batch reactions with stringent control over temperature and pH to optimize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dipropyloxadicarbocyanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of oxides.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
3,3’-Dipropyloxadicarbocyanine is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Biological Research: Used as a fluorescent dye to stain cell membranes and other lipid-soluble biological structures, aiding in the visualization of cellular components under a microscope.
Chemical Research: Employed in the study of chemical reactions and mechanisms, particularly those involving electron transfer and membrane potential changes.
Medical Research: Utilized in diagnostic assays and imaging techniques to detect and measure changes in cellular structures and functions.
Industrial Applications: Applied in the development of sensors and other analytical tools that require precise detection of chemical and biological changes.
Mechanism of Action
The mechanism of action of 3,3’-Dipropyloxadicarbocyanine involves its ability to integrate into lipid membranes due to its lipophilic nature. Once integrated, it can respond to changes in membrane potential by altering its fluorescence properties. This makes it an effective probe for studying membrane dynamics and potential changes in various biological and chemical systems .
Molecular Targets and Pathways: The primary molecular targets of 3,3’-Dipropyloxadicarbocyanine are lipid membranes. It interacts with the lipid bilayer, and its fluorescence changes can indicate alterations in membrane potential or configuration induced by various agents .
Comparison with Similar Compounds
3,3’-Diethyloxacarbocyanine iodide: Another cyanine dye with similar fluorescent properties but different alkyl chain lengths.
3,3’-Dipropylthiacarbocyanine iodide: A thiacarbocyanine dye with sulfur atoms in its structure, offering different spectral properties.
3,3’-Diethyloxadicarbocyanine iodide: Similar to 3,3’-Dipropyloxadicarbocyanine but with ethyl groups instead of propyl groups, affecting its solubility and fluorescence characteristics.
Uniqueness: 3,3’-Dipropyloxadicarbocyanine is unique due to its specific propyl groups, which influence its solubility, membrane integration, and fluorescence properties. These characteristics make it particularly suitable for certain types of biological and chemical research where precise detection and measurement of membrane potential changes are required.
Properties
IUPAC Name |
3-propyl-2-[5-(3-propyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N2O2.HI/c1-3-18-26-20-12-8-10-14-22(20)28-24(26)16-6-5-7-17-25-27(19-4-2)21-13-9-11-15-23(21)29-25;/h5-17H,3-4,18-19H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILDQFLUZSBAGE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,3'-Dipropyloxadicarbocyanine interact with cell membranes, and what downstream effects are observed?
A1: this compound is a cationic dye that exhibits changes in fluorescence intensity in response to changes in membrane potential. [, , , ] Hyperpolarization of the cell membrane leads to a decrease in fluorescence, attributed to increased dye binding, particularly at the inner membrane surface. [, ] Depolarization reverses this effect. This property makes it a useful tool for studying membrane potential dynamics.
Q2: Does this compound preferentially bind to specific cell types or membrane compositions?
A2: Research indicates that the dye can be used to study membrane potential in various cell types, including pigeon erythrocytes, erythrocyte ghosts, liposomes, and mouse ascites-tumor cells. [, , , ] While the dye's interaction with the membrane is primarily driven by its charge and the membrane potential, the extent of binding might be influenced by other physiological variables and membrane composition. [, ]
Q3: How does the concentration of this compound affect its interaction with cell membranes?
A3: Studies show that at low dye concentrations, hyperpolarization promotes dye binding to the inner membrane surface. [, ] At higher concentrations, the binding behavior might be more complex. The relationship between dye concentration and fluorescence response should be carefully characterized for each experimental system.
Q4: Are there any limitations to using this compound for membrane potential studies?
A4: One limitation is that the dye's fluorescence response is not solely dependent on membrane potential. Factors like dye binding to the membrane, which can be influenced by physiological variables other than membrane potential, can affect the fluorescence signal. [, ] Therefore, careful controls and data interpretation are necessary when using this dye.
Q5: What are the spectroscopic properties of this compound?
A5: Research has characterized the spectroscopic and fluorescent properties of a series of oxacyanine dyes, including this compound. [] These dyes exhibit a red shift in absorbance and fluorescence spectra in nitrobenzene compared to water. [] Additionally, fluorescence intensity is significantly lower in nitrobenzene. [] This information is crucial for understanding the dye's behavior in different solvent systems and for developing analytical methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


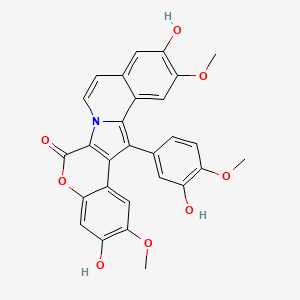
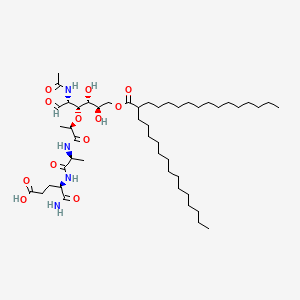
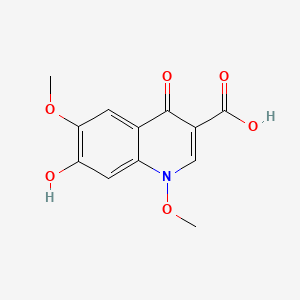
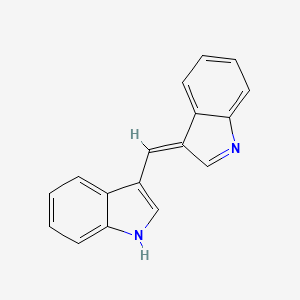
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1240436.png)
![(7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile](/img/structure/B1240438.png)

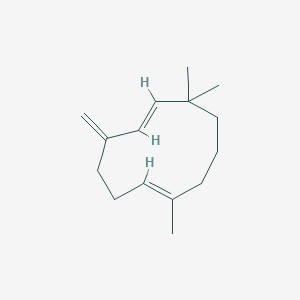


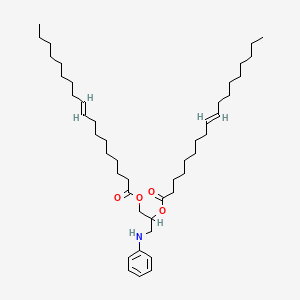

![[(5Z,8E,13Z)-12-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1240448.png)

